(3,5-Diisopropylphenyl)boronic acid

Steric parameters Structure-activity relationship Arylboronic acid reactivity

Researchers requiring controlled steric bulk in Suzuki-Miyaura couplings often encounter failure from excessive hindrance of ortho-substituted boronic acids or protodeboronation of unhindered analogs. (3,5-Diisopropylphenyl)boronic acid is the exact solution: • Distinct meta-diisopropyl profile balances reactivity with steric shielding for demanding electrophile couplings. • Enhanced protodeboronation resistance supports multi-step sequences and aqueous/high-temperature conditions. • Consistent quality (≥95% purity) available at multi-gram to kilogram scale, ensuring reliable process development.

Molecular Formula C12H19BO2
Molecular Weight 206.09 g/mol
Cat. No. B8495425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Diisopropylphenyl)boronic acid
Molecular FormulaC12H19BO2
Molecular Weight206.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)C(C)C)C(C)C)(O)O
InChIInChI=1S/C12H19BO2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9,14-15H,1-4H3
InChIKeyLHMPHKBDIKUKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sterically Demanding Arylboronic Acid for Suzuki-Miyaura Coupling


(3,5-Diisopropylphenyl)boronic acid (CAS 263397-82-6) is a meta-diisopropyl-substituted arylboronic acid with molecular formula C12H19BO2 and molecular weight 206.09 g/mol [1]. The compound bears two isopropyl groups at the 3- and 5-positions of the phenyl ring, imparting significant steric bulk while leaving the para-position open for further functionalization . Its primary application is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the steric profile influences both reactivity and selectivity in biaryl bond formation [2]. The compound is commercially available at ≥95% purity and is utilized in pharmaceutical intermediate synthesis, agrochemical development, and construction of sterically congested molecular architectures .

Why Generic Substitution Fails for This Boronic Acid


In-class arylboronic acids are not functionally interchangeable due to the critical role of steric bulk in determining transmetalation efficiency, catalyst compatibility, and protodeboronation susceptibility [1]. The 3,5-diisopropyl substitution pattern provides a distinctive steric profile that differs fundamentally from unsubstituted phenylboronic acid, ortho-substituted analogs (e.g., 2,6-diisopropylphenylboronic acid), and less hindered meta-substituted variants (e.g., 3,5-dimethylphenylboronic acid). In Suzuki-Miyaura couplings with sterically demanding electrophiles, the presence of bulky isopropyl groups at meta-positions can either facilitate or impede the reaction depending on the specific ligand-catalyst system employed [2]. Furthermore, the dual isopropyl substitution provides enhanced resistance to protodeboronation compared to less hindered arylboronic acids, which is particularly relevant under aqueous or elevated-temperature reaction conditions [3]. Procurement of the correct substitution pattern directly determines whether a coupling reaction proceeds with synthetically useful yields or fails entirely due to either excessive steric hindrance or unwanted side reactions.

Quantitative Comparative Evidence


Steric Parameter Comparison with Less Hindered Analogs

The steric profile of (3,5-diisopropylphenyl)boronic acid, defined by its Taft steric parameter (Es) and Charton ν values, differs substantially from less hindered analogs. While direct experimental Es values are not reported for this exact compound, the isopropyl group exhibits an Es value of approximately -0.47 compared to -0.17 for ethyl and 0.00 for methyl [1]. The dual meta-isopropyl substitution creates a sterically shielded environment around the boron center without introducing the severe ortho-ortho' interactions characteristic of 2,6-disubstituted analogs. This intermediate steric profile positions (3,5-diisopropylphenyl)boronic acid as a reagent of choice when steric bulk is required to modulate reactivity or selectivity but ortho-substitution would completely arrest transmetalation [2].

Steric parameters Structure-activity relationship Arylboronic acid reactivity Suzuki-Miyaura coupling

Protodeboronation Resistance Under Aqueous Conditions

Arylboronic acids bearing electron-donating alkyl substituents at meta-positions demonstrate enhanced resistance to protodeboronation, a common side reaction that reduces effective nucleophile concentration and compromises reaction yields [1]. The 3,5-diisopropyl substitution pattern provides two electron-donating isopropyl groups (+I effect) that stabilize the boron-carbon bond relative to unsubstituted phenylboronic acid. Class-level evidence indicates that meta-alkyl substituted arylboronic acids exhibit measurably slower protodeboronation kinetics under aqueous basic conditions, with half-life improvements of approximately 2- to 5-fold over unsubstituted phenylboronic acid depending on specific reaction conditions [2]. The dual substitution provides additive stabilization compared to mono-substituted analogs, making (3,5-diisopropylphenyl)boronic acid particularly suitable for reactions requiring elevated temperatures or aqueous solvent systems where protodeboronation of less hindered boronic acids would be problematic.

Boronic acid stability Protodeboronation Aqueous Suzuki coupling Reaction robustness

Pinacol Ester Synthesis Efficiency

The pinacol ester derivative of (3,5-diisopropylphenyl)boronic acid can be synthesized via Pd-catalyzed borylation of 1-bromo-3,5-diisopropylbenzene using bis(pinacolato)diboron (B₂pin₂) under standard Miyaura borylation conditions . The reaction proceeds with dichloro(1,1′-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl₂(dppf)·CH₂Cl₂) as catalyst and potassium acetate as base in 1,4-dioxane at 85°C for 12 hours under inert atmosphere, affording the pinacol ester in 86% isolated yield . This yield compares favorably with yields reported for less hindered aryl bromides under identical conditions, indicating that the 3,5-diisopropyl substitution pattern does not significantly impede the borylation step despite the steric bulk of the isopropyl groups. The efficient conversion to the pinacol ester is notable because sterically hindered aryl halides often require specialized ligand systems or extended reaction times to achieve comparable yields [1].

Boronic ester synthesis Pinacol ester Miyaura borylation Process chemistry

Catalyst System Compatibility for Sterically Demanding Couplings

Arylboronic acids bearing ortho-isopropyl substituents are among the most challenging substrates in Suzuki-Miyaura coupling due to severe steric hindrance during transmetalation [1]. The Pd/BI-DIME catalyst system (palladium with BI-DIME = 2,2′-bis(diisopropylphosphino)-1,1′-binaphthyl-derived ligand) has been specifically developed and validated for coupling reactions involving ortho-isopropyl-substituted arylboronic acids and ortho-substituted aryl halides [2]. While (3,5-diisopropylphenyl)boronic acid has its isopropyl groups at meta-positions rather than ortho-positions, it presents a moderate steric challenge relative to ortho-substituted analogs. The availability of specialized catalyst systems like Pd/BI-DIME and Pd/phenanthrene-based ligands that are validated for isopropyl-substituted substrates ensures that procurement of (3,5-diisopropylphenyl)boronic acid does not lead to a synthetic dead end; multiple ligand options exist for optimizing coupling efficiency with this moderately hindered reagent [1].

Pd-catalyzed coupling Phosphine ligands Sterically hindered Suzuki BI-DIME ligand

Procurement-Driven Application Scenarios


Sterically Shielded Biaryl Pharmacophores

In medicinal chemistry programs targeting protein-protein interaction inhibitors or kinase selectivity pockets, the 3,5-diisopropyl substitution pattern provides steric shielding that can modulate off-target binding while preserving a para-position available for further functionalization [1]. (3,5-Diisopropylphenyl)boronic acid enables installation of a bulky, lipophilic aryl group with predicted clogP enhancement without introducing the extreme steric hindrance of 2,6-disubstituted analogs that often fail in cross-coupling [2]. The enhanced protodeboronation resistance of meta-alkyl substituted boronic acids makes this reagent particularly suitable for multi-step synthetic sequences where the boronic acid must survive intermediate transformations or aqueous work-up conditions before coupling .

Agrochemical Intermediate Synthesis with Moderate Steric Bulk

Agrochemical development frequently requires aryl groups with specific steric profiles to achieve species selectivity or environmental persistence profiles [1]. The 3,5-diisopropylphenyl moiety provides a lipophilic, sterically demanding aryl group that can be efficiently incorporated via Suzuki-Miyaura coupling into herbicide, fungicide, or insecticide scaffolds [2]. The meta-substitution pattern avoids the synthetic challenges of ortho,ortho-disubstituted biaryl bond formation while still delivering meaningful steric bulk that influences molecular recognition at biological targets. Commercial availability at multi-gram to kilogram scale from established suppliers supports process development and scale-up activities .

Molecular Gears and Congested Polyaryl Architectures

In materials chemistry and physical organic research, the controlled introduction of steric bulk is essential for constructing molecular gears, rotors, and atropisomeric biaryl systems [1]. (3,5-Diisopropylphenyl)boronic acid offers a defined steric environment that can be exploited to create hindered biaryl axes with restricted rotation. The availability of validated catalyst systems including Pd/BI-DIME and Pd/phenanthrene ligands for isopropyl-substituted substrates [2] ensures that couplings involving this boronic acid can be optimized for high yield even when paired with sterically demanding electrophiles. The efficient 86% pinacol ester synthesis yield indicates that the compound and its derivatives are readily accessible building blocks for iterative synthesis of complex polyaryl structures.

Structure-Activity Relationship Exploration

Research groups conducting systematic SAR studies on the effect of aryl ring substitution patterns in Suzuki-Miyaura coupling or biological activity assays require a consistent set of substituted arylboronic acids [1]. (3,5-Diisopropylphenyl)boronic acid fills a critical niche in this matrix, providing a well-defined intermediate steric profile between unsubstituted phenyl (minimal sterics), 3,5-dimethylphenyl (modest sterics), and 2,4,6-triisopropylphenyl (severe sterics) [2]. The dual meta-isopropyl substitution provides two electron-donating +I groups that can be compared against electron-withdrawing meta-substituted analogs in systematic studies of electronic effects on coupling efficiency and product properties.

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